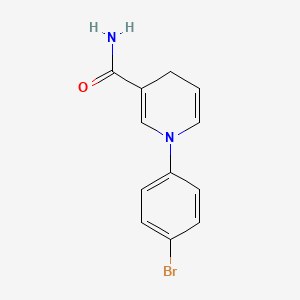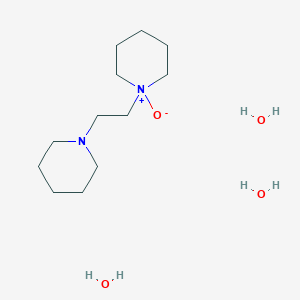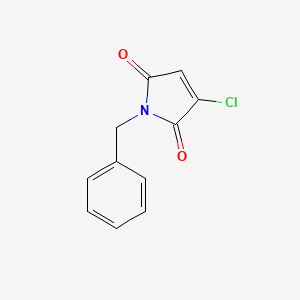![molecular formula C17H13NO2 B14297507 1H-Indene-1,3(2H)-dione, 2-[[(methylphenyl)amino]methylene]- CAS No. 113006-67-0](/img/structure/B14297507.png)
1H-Indene-1,3(2H)-dione, 2-[[(methylphenyl)amino]methylene]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Indene-1,3(2H)-dione, 2-[[(methylphenyl)amino]methylene]- is an organic compound with a complex structure that includes an indene backbone and a methylene bridge linked to a methylphenylamino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indene-1,3(2H)-dione, 2-[[(methylphenyl)amino]methylene]- typically involves the reaction of 1H-indene-1,3-dione with a methylphenylamine derivative under specific conditions. The reaction often requires a catalyst and controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a usable form.
Análisis De Reacciones Químicas
Types of Reactions
1H-Indene-1,3(2H)-dione, 2-[[(methylphenyl)amino]methylene]- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Aplicaciones Científicas De Investigación
1H-Indene-1,3(2H)-dione, 2-[[(methylphenyl)amino]methylene]- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 1H-Indene-1,3(2H)-dione, 2-[[(methylphenyl)amino]methylene]- exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in cellular processes, such as enzyme activity or gene expression. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
1H-Indene, 2-methyl-: Similar structure with a methyl group attached to the indene ring.
1H-Indene, 1-methylene-: Similar structure with a methylene group attached to the indene ring.
1H-Indene, 2,3-dihydro-1,1,5,6-tetramethyl-: Similar structure with multiple methyl groups attached to the indene ring.
Uniqueness
1H-Indene-1,3(2H)-dione, 2-[[(methylphenyl)amino]methylene]- is unique due to the presence of the methylene bridge linked to a methylphenylamino group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propiedades
Número CAS |
113006-67-0 |
|---|---|
Fórmula molecular |
C17H13NO2 |
Peso molecular |
263.29 g/mol |
Nombre IUPAC |
3-hydroxy-2-[(2-methylphenyl)iminomethyl]inden-1-one |
InChI |
InChI=1S/C17H13NO2/c1-11-6-2-5-9-15(11)18-10-14-16(19)12-7-3-4-8-13(12)17(14)20/h2-10,19H,1H3 |
Clave InChI |
PIIRFUHWRWGDOT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1N=CC2=C(C3=CC=CC=C3C2=O)O |
Solubilidad |
<0.6 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzene, 1,1'-[nonylidenebis(thio)]bis-](/img/structure/B14297431.png)

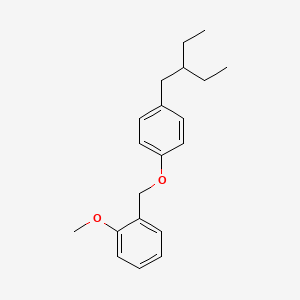
![2-[(2-Phenylethenyl)sulfanyl]thiophene](/img/structure/B14297441.png)
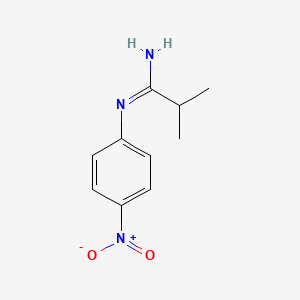
![1-(Tridecafluorohexyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B14297449.png)
![(1-Methylbicyclo[2.2.2]octa-2,5-diene-2,3-diyl)bis(phenylmethanone)](/img/structure/B14297453.png)
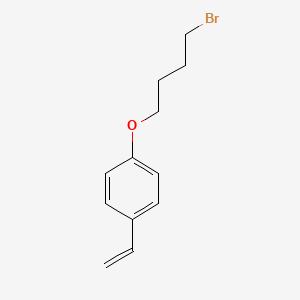
![[Bis(4-chlorophenyl)-thiocyanatomethyl] thiocyanate](/img/structure/B14297468.png)

